Benzyl p-cumylphenyl ether
CAS No.: 68443-34-5
Cat. No.: VC19395542
Molecular Formula: C22H22O
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68443-34-5 |
|---|---|
| Molecular Formula | C22H22O |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene |
| Standard InChI | InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3 |
| Standard InChI Key | IZLBYQPKAHATAF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Identity
Benzyl p-cumylphenyl ether belongs to the class of diaryl ethers, distinguished by its dual aromatic substituents: a benzyl group (C₆H₅CH₂–) and a p-cumylphenyl group (derived from cumene, C₆H₅C(CH₃)₂–). The p-cumyl moiety introduces significant steric hindrance, which influences the compound’s reactivity and stability . Unlike simpler analogs such as benzyl phenyl ether (C₁₃H₁₂O), the incorporation of the bulky p-cumyl group enhances thermal stability and reduces susceptibility to oxidative degradation.
Molecular Geometry and Electronic Effects
The ether linkage (–O–) between the two aromatic rings creates a planar configuration, facilitating π-π interactions in polymeric matrices. Nuclear magnetic resonance (NMR) studies of related compounds, such as benzyl phenyl ether, reveal distinct proton environments for the methylene (–CH₂–) and aromatic protons, with chemical shifts between δ 5.10 ppm (methylene) and δ 7.48–6.97 ppm (aromatic) . These electronic characteristics are critical in predicting the compound’s behavior in electrophilic substitution reactions.
Synthesis and Manufacturing Processes
Patent-Based Synthesis (CA1153770A)
The primary industrial synthesis involves the reaction of p-cumylphenol with benzyl chloride in a basic aqueous medium, yielding benzyl p-cumylphenyl ether at 74 mole% efficiency . The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride’s electrophilic carbon:
Key process parameters include:
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Temperature: 20–25°C to minimize side reactions.
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Catalyst: Aqueous sodium hydroxide (NaOH) to deprotonate the phenol.
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Purification: Fractional distillation under reduced pressure (1 mm Hg) to isolate the product .
Green Chemistry Approaches
While no direct green synthesis for benzyl p-cumylphenyl ether is documented, analogous methods for benzyl phenyl ether employ choline hydroxide and hydrogen peroxide in water, achieving 99% yield . This suggests potential for adapting eco-friendly protocols to synthesize benzyl p-cumylphenyl ether by replacing traditional solvents with aqueous systems .
Physicochemical Properties
Benzyl p-cumylphenyl ether exhibits the following properties, as detailed in patent CA1153770A :
| Property | Value/Range |
|---|---|
| Appearance | Waxy solid or heavy liquid |
| Specific Gravity | 1.04 |
| Viscosity (93°C) | 25 ± 5 cps |
| Flash Point (COC) | ≥76°C |
| Pour Point | ≤66°C (supercools easily) |
| Vapor Pressure (93°C) | <1 mm Hg |
| Minimum Assay (GC) | 85% |
These properties make it suitable for high-temperature applications, such as polymer processing, where thermal stability and low volatility are critical .
Industrial and Synthetic Applications
Polymer Modification
Benzyl p-cumylphenyl ether acts as an impact modifier in styrenic resins (e.g., ABS, SAN), enhancing elongation and tensile strength by up to 7.4% and 12,800 psi, respectively . Its bulky aromatic groups disrupt crystallinity in polymers, improving flexibility without compromising mechanical integrity .
Compatibility Agent
In cellulose-styrenic composites, the compound mediates interfacial interactions, enabling homogeneous blending of hydrophilic cellulose and hydrophobic styrenic matrices . This application is pivotal in developing biodegradable plastics with enhanced performance.
Catalytic Cleavage Studies
Research indicates that benzyl p-cumylphenyl ether undergoes catalytic cleavage under acidic conditions, producing p-cumylphenol and benzyl alcohol. This reactivity is exploited in coal liquefaction processes, where ether bonds in lignin-like structures are selectively broken.
Comparative Analysis with Structural Analogs
The table below contrasts benzyl p-cumylphenyl ether with related compounds :
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl Phenyl Ether | C₁₃H₁₂O | Simpler structure; lower thermal stability |
| Benzyl p-Tolyl Ether | C₁₄H₁₄O | Para-methyl group; increased hydrophobicity |
| Cumene | C₉H₁₂ | Parent hydrocarbon; industrial solvent |
Benzyl p-cumylphenyl ether’s superior stability arises from the electron-donating isopropyl group on the p-cumyl moiety, which mitigates electrophilic attack.
Future Research Directions
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Green Synthesis: Developing solvent-free or aqueous-phase routes to improve sustainability.
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Advanced Polymer Composites: Exploring its use in high-performance thermoplastics like polyether ether ketone (PEEK).
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Catalytic Applications: Optimizing cleavage pathways for biomass conversion into biofuels.
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